1beta-Hydroxyeuscaphic acid
Overview
Description
1beta-Hydroxyeuscaphic acid is a natural compound belonging to the class of triterpenoids. It is primarily found in certain plants, such as those in the genus Euskafia . This compound is known for its significant hepatoprotective activity, making it a subject of interest in various scientific research fields .
Preparation Methods
1beta-Hydroxyeuscaphic acid is generally obtained through extraction and purification from the corresponding plants. The detailed preparation involves specific extraction conditions, purification methods, and subsequent chemical synthesis steps . The compound is soluble in organic solvents like methanol, ethanol, and DMSO, but almost insoluble in water .
Chemical Reactions Analysis
1beta-Hydroxyeuscaphic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1beta-Hydroxyeuscaphic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Mechanism of Action
The hepatoprotective activity of 1beta-Hydroxyeuscaphic acid is primarily due to its ability to lower the leakage of intracellular enzymes, reduce protein oxidation, and decrease apoptosis rates . It targets molecular pathways involved in oxidative stress and apoptosis, enhancing the regulation of enzymes like superoxide dismutase (SOD) and reducing levels of malondialdehyde (MDA) .
Comparison with Similar Compounds
1beta-Hydroxyeuscaphic acid is unique among triterpenoids due to its specific hepatoprotective properties. Similar compounds include:
Ursolic acid: Known for its anti-inflammatory and anti-tumor activities.
Oleanolic acid: Exhibits hepatoprotective and anti-inflammatory properties.
Betulinic acid: Studied for its anti-tumor and anti-HIV activities.
These compounds share some biological activities with this compound but differ in their specific molecular targets and pathways.
Properties
IUPAC Name |
(1R,2R,4aS,6aS,6aS,6bR,10S,11S,12S,12aR,14bR)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18?,19+,20+,21+,22-,23-,26-,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLSLYDWNGNKZ-JLEXXDIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4([C@@H]([C@H]([C@H](C5(C)C)O)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923269 | |
Record name | 1,2,3,19-Tetrahydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120211-98-5 | |
Record name | 1beta-Hydroxyeuscaphic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120211985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,19-Tetrahydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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